molecular formula C19H17N5O2S2 B2570565 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 847400-18-4

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2570565
CAS No.: 847400-18-4
M. Wt: 411.5
InChI Key: ZLUOSWKEYBTOQQ-UHFFFAOYSA-N
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Description

2-((4-Methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound known for its unique chemical structure that integrates various functional groups, including triazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves multi-step reactions. Typically, the process begins with the formation of the triazole ring via cyclization reactions, followed by the introduction of the benzothiazole moiety through condensation reactions. Specific reaction conditions often require controlled temperatures, acidic or basic catalysts, and solvent choices such as dichloromethane or dimethylformamide to optimize yields.

Industrial Production Methods: Scaling up to industrial production involves similar synthetic pathways with adjustments for bulk processing, such as continuous flow reactors and automated systems to maintain consistency in reaction conditions and product purity. Additionally, purification steps like recrystallization or chromatographic techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of chemical reactions, including:

  • Oxidation: Conversion of functional groups to oxidized states, typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction of nitro groups or carbonyl functionalities using reducing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts.

  • Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

  • Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.

  • Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed: Products from these reactions vary based on the targeted functional group modifications, leading to derivatives that may enhance the compound's reactivity or introduce new bioactive properties.

Scientific Research Applications

2-((4-Methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has diverse applications:

  • Chemistry: Utilized as a building block for the synthesis of more complex molecules.

  • Biology: Explored for its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: Investigated for anti-inflammatory, anti-cancer, and anti-bacterial activities.

  • Industry: Serves in developing specialty materials with specific chemical properties.

Mechanism of Action

The compound's biological effects are mediated through its interaction with molecular targets, such as enzymes or receptors. The triazole and benzothiazole rings enable binding to specific active sites, disrupting normal cellular processes. For example, in medicinal applications, the compound may inhibit enzyme activity by forming strong interactions with the enzyme's active site, thereby blocking substrate access and activity.

Comparison with Similar Compounds

When compared to similar compounds like 1,2,4-triazole derivatives or benzothiazole-based molecules, 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide stands out due to its integrated functional groups, which enhance its chemical versatility and biological activity. Similar compounds include:

  • 1,2,4-Triazole derivatives: Often used in medicinal chemistry for their bioactivity.

  • Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

The unique combination of triazole and benzothiazole rings in this compound imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-23-16(11-24-14-9-5-6-10-15(14)28-19(24)26)21-22-18(23)27-12-17(25)20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUOSWKEYBTOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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